molecular formula C13H16N4O2S B5361018 2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5361018
M. Wt: 292.36 g/mol
InChI Key: KTHDVLRXSWZDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells by disrupting their DNA synthesis and replication processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant effects on biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its low toxicity, which makes it safe to handle. However, its limited solubility in water can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of interest is its potential as a ligand for metal complexes, which could have applications in catalysis and materials science. In addition, further studies could be conducted to explore its potential as an anticancer and antimicrobial agent. Finally, research could be conducted to improve its solubility in water, which would make it easier to work with in lab experiments.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its low toxicity and potential as an anticancer and antimicrobial agent make it an interesting candidate for further investigation. However, its limited solubility in water can pose challenges in lab experiments. Further research could explore its potential as a ligand for metal complexes and ways to improve its solubility in water.

Synthesis Methods

The synthesis of 2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 2-ethoxyphenyl isothiocyanate with 4-methyl-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction yields a yellow crystalline product, which is then purified by recrystallization.

Scientific Research Applications

2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. In addition, it has been investigated for its potential as a corrosion inhibitor and as a ligand for metal complexes.

properties

IUPAC Name

2-[[5-(2-ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-19-10-7-5-4-6-9(10)12-15-16-13(17(12)2)20-8-11(14)18/h4-7H,3,8H2,1-2H3,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHDVLRXSWZDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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